molecular formula C16H16N4O4 B7709032 N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline

N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline

Cat. No.: B7709032
M. Wt: 328.32 g/mol
InChI Key: CHICGUJIOZEQDF-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline is a complex organic compound that features a furan ring, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the furan ring with the nitroaniline and oxadiazole moieties under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-[(Furan-2-YL)methyl]aniline: Lacks the nitro and oxadiazole groups.

    2-Nitroaniline: Lacks the furan and oxadiazole groups.

    4-(3-Propyl-1,2,4-oxadiazol-5-YL)aniline: Lacks the furan and nitro groups.

Uniqueness

N-[(Furan-2-YL)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline is unique due to the combination of the furan, nitro, and oxadiazole groups in a single molecule, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-2-4-15-18-16(24-19-15)11-6-7-13(14(9-11)20(21)22)17-10-12-5-3-8-23-12/h3,5-9,17H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHICGUJIOZEQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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